3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation Reaction: The benzothiazole derivative is then reacted with propanoyl chloride in the presence of a base to form the propanamido group.
Coupling with Benzamide: Finally, the propanamido-benzothiazole intermediate is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a propanamido group.
3-(4-oxo-3-quinazolinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide: Another related compound with a quinazolinyl group.
Uniqueness
3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H19N3O2S/c1-2-15(21)18-12-7-5-6-11(10-12)16(22)20-17-19-13-8-3-4-9-14(13)23-17/h5-7,10H,2-4,8-9H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
ZUFNYCBBLQMBME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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